1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is a fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms and an ethenyl group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrafluorobenzene derivatives and pentafluoropropanol.
Reaction Conditions: The reaction conditions often include the use of strong bases, such as potassium hydroxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the pentafluoropropanol reacts with the tetrafluorobenzene derivative to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.
Substitution: The compound can undergo electrophilic substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tetrafluoroquinones.
Reduction: Formation of partially or fully reduced fluorinated aromatic compounds.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers with unique properties.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and high-performance materials.
Mechanism of Action
The mechanism of action of 1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-vinylphenol: Similar in structure but lacks the pentafluoropropoxy group.
Tetrafluorohydroquinone: Contains fluorine atoms but differs in functional groups and overall structure.
Uniqueness
1-Ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene is unique due to its combination of fluorine atoms and the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and specific electronic properties.
Properties
CAS No. |
121247-90-3 |
---|---|
Molecular Formula |
C11H5F9O |
Molecular Weight |
324.14 g/mol |
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)benzene |
InChI |
InChI=1S/C11H5F9O/c1-2-4-5(12)7(14)9(8(15)6(4)13)21-3-10(16,17)11(18,19)20/h2H,1,3H2 |
InChI Key |
GFMUMEDUNWXPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)OCC(C(F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.